molecular formula C13H12N2O4 B10801353 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole

5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole

Cat. No.: B10801353
M. Wt: 260.24 g/mol
InChI Key: YTRXYZQOCQHIMO-VMPITWQZSA-N
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Description

5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde with methyl nitroacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxystyryl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

5-(4-Methoxystyryl)-3-methyl-4-nitroisoxazole can be compared with other similar compounds, such as:

The unique combination of the methoxystyryl and nitro groups in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C13H12N2O4/c1-9-13(15(16)17)12(19-14-9)8-5-10-3-6-11(18-2)7-4-10/h3-8H,1-2H3/b8-5+

InChI Key

YTRXYZQOCQHIMO-VMPITWQZSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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